molecular formula C17H19ClN2O2 B8501627 N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide

N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide

Cat. No. B8501627
M. Wt: 318.8 g/mol
InChI Key: IUMFBNUEURZQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H19ClN2O2/c1-12-15(18)4-3-5-16(12)19-11-17(21)20-10-13-6-8-14(22-2)9-7-13/h3-9,19H,10-11H2,1-2H3,(H,20,21)

InChI Key

IUMFBNUEURZQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.93 g of 3-chloro-2-methylaniline was dissolved in 10 mL of DMF, and 2.00 g of potassium carbonate was added thereto, followed by portionwise addition of 3.55 g of 2-bromo-N-(4-methoxybenzyl)acetamide over 1 hour. The mixture was stirred at room temperature overnight, and ice water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=70:30 to 30:70) to obtain 2.89 g of N2-(3-chloro-2-methylphenyl)-N-(4-methoxybenzyl)glycinamide.
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.